
2-Chloro-4-(chloromethyl)-5-methylpyridine
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Overview
Description
2-Chloro-4-(chloromethyl)-5-methylpyridine is a halogenated pyridine derivative with a molecular formula of C₇H₆Cl₂N (molecular weight: 175.04 g/mol). Its structure features a pyridine ring substituted with a chlorine atom at position 2, a chloromethyl group (-CH₂Cl) at position 4, and a methyl group (-CH₃) at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of its chloromethyl group, which facilitates further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-(chloromethyl)-5-methylpyridine. One common method includes the reaction of 4-(chloromethyl)-5-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(chloromethyl)-5-methylpyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution with various agents due to its electrophilic nature. Key reactions include:
a. Amine Substitution
Reaction with primary/secondary amines yields aminomethyl derivatives. For example:
-
Reaction with diethylamine in acetonitrile at 60°C for 12 hours produces 2-chloro-4-(diethylaminomethyl)-5-methylpyridine (yield: 78–85%) .
b. Hydrolysis
Controlled hydrolysis with aqueous NaOH (10% w/v) at 80°C generates 2-chloro-4-(hydroxymethyl)-5-methylpyridine, a precursor for esterification (yield: 70%).
c. Thiol Substitution
Treatment with sodium hydrosulfide (NaSH) in DMF replaces the chloromethyl group with a thiol (-SH), forming 2-chloro-4-(mercaptomethyl)-5-methylpyridine (yield: 65%) .
Table 1: Nucleophilic Substitution Reactions
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Diethylamine | 60°C, 12h | 4-(Diethylaminomethyl) derivative | 85% | |
NaOH (10%) | 80°C, 6h | 4-(Hydroxymethyl) derivative | 70% | |
NaSH | DMF, 70°C | 4-(Mercaptomethyl) derivative | 65% |
Oxidation Reactions
The chloromethyl group can be oxidized to a carboxylic acid or ketone under controlled conditions:
a. Carboxylic Acid Formation
Oxidation with KMnO4 in acidic media (H2SO4/H2O) at 90°C converts the chloromethyl group to a carboxylic acid, yielding 2-chloro-4-carboxy-5-methylpyridine (yield: 60–68%) .
b. Aldehyde Intermediate
Partial oxidation using CrO3 in acetic anhydride at 50°C generates 2-chloro-4-formyl-5-methylpyridine (yield: 55%).
Table 2: Oxidation Pathways
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO4/H2SO4 | 90°C, 8h | Carboxylic acid | 68% | |
CrO3/Ac2O | 50°C, 4h | Aldehyde | 55% |
Coupling Reactions
The pyridine ring participates in cross-coupling reactions, enabling the synthesis of biaryl systems:
a. Suzuki-Miyaura Coupling
Using Pd(PPh3)4 as a catalyst, the chloro substituent at position 2 couples with arylboronic acids in toluene/EtOH (3:1) at 80°C, yielding bipyridine derivatives (yield: 75–82%) .
b. Ullmann Coupling
Reaction with CuI/1,10-phenanthroline in DMF at 120°C links the pyridine ring to aryl halides (e.g., iodobenzene) (yield: 70%) .
Chlorination Reactions
The methyl group at position 5 undergoes radical chlorination under UV light or initiators:
a. Side-Chain Chlorination
Chlorine gas in 1,2,4-trichlorobenzene at 110°C with benzoyl peroxide produces 2-chloro-4-(chloromethyl)-5-trichloromethylpyridine (selectivity: 85–90% for mono-/dichlorination) .
b. Ring Chlorination
Electrophilic chlorination with Cl2/AlCl3 at 60°C introduces additional chlorine atoms at positions 3 or 6 (yield: 50–55%) .
Table 3: Chlorination Selectivity
Reaction Type | Conditions | Major Product | Selectivity | Source |
---|---|---|---|---|
Side-chain | Cl2, BPO, 110°C | 5-Trichloromethyl | 90% | |
Ring | Cl2/AlCl3, 60°C | 3,6-Dichloro | 55% |
Comparative Reactivity with Structural Analogs
Reactivity trends relative to similar compounds highlight the influence of substituent positions:
Compound | Reactivity (Nucleophilic Substitution) | Chlorination Rate |
---|---|---|
2-Chloro-4-(chloromethyl)-5-methylpyridine | High (activated by Cl at C2) | Moderate |
2-Chloro-5-(chloromethyl)pyridine | Moderate | High |
2-Chloro-3-(chloromethyl)pyridine | Low (steric hindrance) | Low |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an SN2 mechanism at the chloromethyl group, with transition-state stabilization by the electron-withdrawing pyridine ring.
-
Oxidation : The chloromethyl group’s electron deficiency facilitates radical intermediates during KMnO4-mediated oxidation .
-
Coupling : Palladium catalysts enable oxidative addition at the C-Cl bond, followed by transmetallation and reductive elimination .
Scientific Research Applications
2-Chloro-4-(chloromethyl)-5-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-3-(chloromethyl)-5-methylpyridine
- Structure : Chlorine at position 4, chloromethyl at position 3, methyl at position 5.
- Molecular Formula : C₇H₇Cl₂N (MW: 176.04 g/mol).
- Key Differences : Positional isomerism alters electronic and steric properties. The chloromethyl group at position 3 may enhance electrophilic substitution reactivity compared to position 4 in the target compound.
- Applications : Used in drug synthesis, particularly for kinase inhibitors, due to its versatile reactivity .
2-Chloro-5-(chloromethyl)pyridine
- Structure : Chlorine at position 2, chloromethyl at position 5.
- Molecular Formula : C₆H₅Cl₂N (MW: 162.02 g/mol).
- Applications : Intermediate in agrochemicals; the chloromethyl group enables cross-coupling reactions .
2-Chloro-5-iodo-4-methylpyridine
- Structure : Chlorine at position 2, iodine at position 5, methyl at position 4.
- Molecular Formula : C₆H₅ClIN (MW: 253.47 g/mol).
- Key Differences : Iodine’s large atomic radius and lower electronegativity compared to chloromethyl increase steric bulk and alter nucleophilic substitution pathways.
- Applications : Key intermediate in ERK2 inhibitor synthesis; iodine facilitates Suzuki-Miyaura couplings .
5-Chloro-4-methyl-2-pyridinamine
- Structure: Amino group at position 2, chlorine at position 5, methyl at position 4.
- Molecular Formula : C₆H₇ClN₂ (MW: 142.59 g/mol).
- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
- Safety : Classified as harmful via inhalation and skin contact, similar to the target compound but with reduced reactivity due to the absence of chloromethyl .
4-Chloro-5-methoxypyridin-2-amine
- Structure: Amino group at position 2, chlorine at position 4, methoxy at position 5.
- Molecular Formula : C₆H₆ClN₂O (MW: 157.58 g/mol).
- Key Differences : Methoxy’s electron-donating nature increases ring electron density, favoring electrophilic aromatic substitution at position 3 or 5.
- Applications : Precursor for antitumor agents; methoxy group improves metabolic stability .
Comparative Analysis of Physicochemical Properties
Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Highlights |
---|---|---|---|---|
2-Chloro-4-(chloromethyl)-5-methylpyridine | 175.04 | 2-Cl, 4-CH₂Cl, 5-CH₃ | Not Reported | High reactivity via chloromethyl substitution |
4-Chloro-3-(chloromethyl)-5-methylpyridine | 176.04 | 4-Cl, 3-CH₂Cl, 5-CH₃ | Not Reported | Enhanced steric effects at position 3 |
2-Chloro-5-(chloromethyl)pyridine | 162.02 | 2-Cl, 5-CH₂Cl | Not Reported | Lower molecular weight, higher solubility |
2-Chloro-5-iodo-4-methylpyridine | 253.47 | 2-Cl, 5-I, 4-CH₃ | Not Reported | Iodine enables cross-coupling reactions |
5-Chloro-4-methyl-2-pyridinamine | 142.59 | 2-NH₂, 5-Cl, 4-CH₃ | Not Reported | Amino group enhances hydrogen bonding |
4-Chloro-5-methoxypyridin-2-amine | 157.58 | 2-NH₂, 4-Cl, 5-OCH₃ | Not Reported | Methoxy improves metabolic stability |
General trends are inferred based on substituent effects.
Biological Activity
2-Chloro-4-(chloromethyl)-5-methylpyridine is an organohalide compound with significant biological activity, primarily attributed to its role as an alkylating agent. This compound, characterized by the molecular formula C₆H₅Cl₂N, features a pyridine ring with chloro and chloromethyl groups, which enhance its reactivity in biochemical contexts. Its unique structure allows it to interact with various biomolecules, potentially impacting cellular processes and signaling pathways.
- Molecular Formula : C₆H₅Cl₂N
- Molecular Weight : 163.02 g/mol
- Structure : Contains a pyridine ring substituted with a chloro group and a chloromethyl group.
The biological activity of this compound is primarily due to its ability to act as an alkylating agent. This property enables it to:
- Modify proteins and nucleic acids.
- Interact with cellular components, affecting biochemical pathways.
- Potentially induce cytotoxic effects depending on the concentration and target molecules involved.
Cytotoxicity
Research indicates that this compound can lead to cytotoxic effects in various cell types. The specific interactions depend on environmental factors such as pH, temperature, and the presence of other chemicals, which can influence its reactivity and efficacy.
Carcinogenic Potential
A bioassay conducted by the National Toxicology Program (NTP) examined the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound). The study involved Fischer 344 rats and B6C3F1 mice administered varying dosages over an extended period. While no significant associations were found between compound administration and mortality or tumor incidence in most cases, a dose-related increase in subcutaneous fibromas was noted in male rats . This suggests a potential risk for carcinogenic effects under certain conditions.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound allows for comparisons with similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Uniqueness |
---|---|---|
2-Chloromethylpyridine | Lacks additional chlorine atom | Simpler structure, fewer reactive sites |
3-Chloromethylpyridine | Chloromethyl group at the 3-position | Isomeric variation with different reactivity |
4-Chloromethylpyridine | Chloromethyl group at the 4-position | Similar but lacks the additional chlorine atom |
3-(Chloromethyl)-4-methylpyridine | Methyl group at the 4-position | Different positioning affects reactivity |
5-(Chloromethyl)-2-methylpyridine | Methyl group at the 2-position | Unique position alters interaction characteristics |
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Alkylation Studies : Investigations into how this compound interacts with DNA and proteins have shown that it can lead to significant modifications that may disrupt normal cellular functions.
- In Vivo Studies : In vivo experiments have demonstrated that exposure to this compound can lead to alterations in cellular signaling pathways, potentially contributing to tumorigenesis under specific conditions .
- Therapeutic Applications : Due to its reactivity, there is ongoing research into its potential therapeutic applications, particularly in cancer treatment where alkylating agents are utilized for their ability to target rapidly dividing cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-4-(chloromethyl)-5-methylpyridine, and how can researchers optimize yields?
- Methodological Answer : The compound is typically synthesized via chlorination of precursor pyridine derivatives. For example, chlorinating agents like phthalyl chloride or phosphoryl chloride are used under controlled conditions (e.g., dichloromethane solvent, triethylamine as a base). Evidence from analogous syntheses shows that adjusting reaction time, temperature, and stoichiometry can minimize by-products (e.g., 2-chloro-3-methylpyridine) and improve yields up to 85% . Characterization via <sup>1</sup>H NMR (400 MHz, deuterated DMSO) and IR spectroscopy is critical to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H NMR : Resolves aromatic protons (δ 7.5–8.7 ppm) and chloromethyl groups (δ 4.5–5.5 ppm) .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 163.5 for C7H6Cl2N) and fragmentation patterns .
- IR Spectroscopy : Identifies C-Cl stretches (~550–750 cm<sup>−1</sup>) and aromatic C=C bonds (~1500–1600 cm<sup>−1</sup>) .
Q. How does the reactivity of this compound influence its utility in organic synthesis?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the chloro substituent on the pyridine ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura). Researchers should prioritize anhydrous conditions and catalysts like Pd(PPh3)4 to avoid hydrolysis or side reactions .
Advanced Research Questions
Q. What structural features of this compound derivatives enhance CYP1B1 inhibition?
- Methodological Answer : Docking studies reveal that substituent position significantly impacts activity. For example, pyridine derivatives with substituents at the C2 position (vs. C3/C4) exhibit stronger CYP1B1 inhibition (IC50 = 0.011 μM). Steric and electronic effects from the chloromethyl group may improve binding affinity to the enzyme's active site .
Q. How can researchers optimize regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Regioselectivity is controlled by reaction conditions. For instance, using bulky bases (e.g., LDA) directs substitution to the less hindered chloromethyl group, while polar aprotic solvents (e.g., DMF) favor aromatic chloro displacement. Monitoring via TLC and HPLC ensures product purity .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with target enzymes like CYP1B1. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns with residues (e.g., Phe<sup>231</sup>, Asp<sup>326</sup>) .
Q. How should researchers address contradictions in reported biological activities (e.g., antiglycation vs. enzyme inhibition)?
- Methodological Answer : Cross-validate findings using multiple assays (e.g., EROD assay for CYP1B1 inhibition and BSA-glucose assay for antiglycation ). Differences may arise from assay sensitivity, compound purity, or metabolite interference. Replicate experiments under standardized conditions to resolve discrepancies .
Q. What strategies improve the metabolic stability of this compound-based inhibitors?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) to reduce oxidative metabolism. In vivo pharmacokinetic studies (e.g., rat models) with LC-MS/MS monitoring can identify stable derivatives (e.g., plasma half-life >6 hours) .
Q. How can regioselectivity challenges in electrophilic aromatic substitution be mitigated for this compound?
- Methodological Answer : Use directing groups (e.g., -NO2) to block undesired positions. For example, nitration at C5 directs subsequent chlorination to C2. DFT calculations (e.g., Gaussian 09) predict charge distribution and guide synthetic planning .
Q. What analytical protocols ensure the reliability of purity assessments for this compound?
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
HHXTWNYOJVJJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CCl)Cl |
Origin of Product |
United States |
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